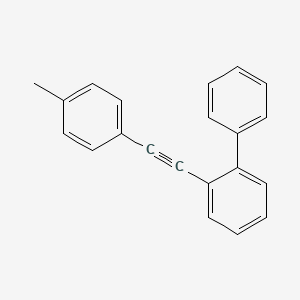

2-(p-Tolylethynyl)-1,1'-biphenyl

Description

2-(p-Tolylethynyl)-1,1'-biphenyl is a biphenyl derivative featuring a p-tolyl-substituted ethynyl group at the 2-position of the biphenyl scaffold. This compound, synthesized via palladium-catalyzed cross-coupling reactions, has a molecular weight of approximately 296.156 g/mol, as confirmed by high-resolution mass spectrometry (HRMS) . Its synthesis involves reactions between 2-bromo-1,1'-biphenyl derivatives and p-tolylacetylene under optimized solvent and temperature conditions, yielding a solid product characterized by crystallinity and stability . The ethynyl linkage and p-tolyl substituent contribute to its unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry.

Properties

Molecular Formula |

C21H16 |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

1-methyl-4-[2-(2-phenylphenyl)ethynyl]benzene |

InChI |

InChI=1S/C21H16/c1-17-11-13-18(14-12-17)15-16-20-9-5-6-10-21(20)19-7-3-2-4-8-19/h2-14H,1H3 |

InChI Key |

NUQRAHIFRFQMAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(p-Tolylethynyl)-1,1’-biphenyl involves the coupling of 2-bromo-1,1’-biphenyl with p-tolylethyne using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Continuous flow reactors and microreactors can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolylethynyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne group to an alkane.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.

Substitution: Bromine in the presence of a Lewis acid like aluminum chloride for bromination reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alkanes.

Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2-(p-Tolylethynyl)-1,1’-biphenyl has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(p-Tolylethynyl)-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can participate in various coupling and substitution reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .

Comparison with Similar Compounds

Physicochemical Properties

The physicochemical properties of 2-(p-Tolylethynyl)-1,1'-biphenyl are influenced by its substituents. Below is a comparison with isoindolinone-based biphenyl derivatives (Table 1) and other structurally related compounds:

Table 1: Comparison of Biphenyl Derivatives with Varying Substituents

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) generally enhance synthetic yields (e.g., 77–79% for 2s and 2t) compared to electron-withdrawing groups like nitro (55% for 2q) .

- Melting Points : Fluoro-substituted derivatives exhibit higher melting points (e.g., 226–228°C for 2l), likely due to increased crystallinity and intermolecular interactions . In contrast, methoxy groups reduce melting points (<50°C for 2t).

Analytical Characterization

- 2-(p-Tolylethynyl)-1,1'-biphenyl : Characterized via HRMS and crystallography .

- Isoindolinone Derivatives: Use FT-IR, UV-Vis, and X-ray crystallography, with melting points serving as critical purity indicators .

- Biphenyl-Imidazoles : Employ combined experimental and theoretical techniques (e.g., FT-IR, computational modeling) for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.